molecular formula C23H18N2O4 B7744576 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

Cat. No.: B7744576
M. Wt: 386.4 g/mol
InChI Key: VPJWINYCGQZPHK-UHFFFAOYSA-N
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Description

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethoxycarbonyl group and the benzoic acid moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxycarbonyl Group: This step often involves the esterification of the quinoline derivative with ethyl chloroformate under basic conditions.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the ethoxycarbonyl quinoline with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas in the presence of Pd/C or other metal catalysts.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the quinoline moiety.

    Substitution: Various substituted quinoline and benzoic acid derivatives.

Scientific Research Applications

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid exerts its effects is often related to its ability to intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various proteins and enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethoxycarbonyl)benzoic acid: A simpler analog lacking the quinoline moiety.

    4-Hydroxyquinoline: A related compound with a hydroxyl group instead of the ethoxycarbonyl group.

    Benzo[h]quinoline: The core structure without the additional functional groups.

Uniqueness

3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is unique due to its combination of a quinoline core with both ethoxycarbonyl and benzoic acid functionalities

Properties

IUPAC Name

3-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-29-23(28)19-13-24-20-17-9-4-3-6-14(17)10-11-18(20)21(19)25-16-8-5-7-15(12-16)22(26)27/h3-13H,2H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWINYCGQZPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)O)C=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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